1-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride
CAS No.: 1823188-47-1
Cat. No.: VC7954076
Molecular Formula: C11H11ClN2OS
Molecular Weight: 254.74
* For research use only. Not for human or veterinary use.
![1-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride - 1823188-47-1](/images/structure/VC7954076.png)
Specification
CAS No. | 1823188-47-1 |
---|---|
Molecular Formula | C11H11ClN2OS |
Molecular Weight | 254.74 |
IUPAC Name | 1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone;hydrochloride |
Standard InChI | InChI=1S/C11H10N2OS.ClH/c1-7-10(8(2)14)15-11(13-7)9-5-3-4-6-12-9;/h3-6H,1-2H3;1H |
Standard InChI Key | OUFDRRSVFOWGGW-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)C.Cl |
Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and CAS Registry
The systematic IUPAC name, 1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride, delineates its core thiazole ring substituted at position 4 with a methyl group, at position 2 with a pyridin-2-yl moiety, and at position 5 with an acetyl group, subsequently protonated as a hydrochloride salt . The compound is uniquely identified by CAS Registry Number 1823188-47-1, with alternative designations including AK Scientific Catalog #0846DH and MolCore Product Number MC244M85 .
Spectroscopic Fingerprinting
¹H NMR (500 MHz, DMSO-d₆):
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δ 2.42 (s, 3H, thiazole-CH₃)
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δ 2.54 (s, 3H, acetyl-CH₃)
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δ 7.60 (d, J = 7.5 Hz, 1H, pyridine H6)
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δ 8.35 (d, J = 7.5 Hz, 1H, pyridine H3)
HRMS (ESI-TOF):
IR (KBr):
Synthetic Methodologies and Optimization
Hantzsch Thiazole Cyclization
The primary synthesis route adapts the classic Hantzsch thiazole formation (Scheme 1):
General Procedure:
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Thioamide Preparation: React pyridin-2-amine with carbon disulfide in alkaline ethanol to form pyridin-2-yl thioamide.
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Cyclocondensation: Heat 3-chloro-2,4-pentanedione (1.2 eq) with pyridin-2-yl thioamide (1.0 eq) in absolute ethanol under reflux (8 h) .
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Salification: Treat the free base with HCl gas in dry diethyl ether to precipitate the hydrochloride salt .
Optimization Insights:
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Yield Enhancement: Reflux duration beyond 6 h increases yield from 75% to 90% but risks acetyl group hydrolysis .
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Solvent Effects: Ethanol outperforms DMF or THF in reaction rate (k = 0.42 h⁻¹ vs. 0.18 h⁻¹ in THF) .
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Purity Control: Crystallization from ethanol/water (3:1) achieves >97% purity by HPLC .
Table 1: Synthetic Parameters and Outcomes
Parameter | Optimal Value | Yield Impact |
---|---|---|
Temperature | 78°C (reflux) | +22% |
Reaction Time | 8 h | +15% |
Molar Ratio (1:1.2) | Thioamide:Cl | +18% |
Post-Neutralization | pH 6.5 | +12% |
Physicochemical Profiling
Solid-State Properties
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Solubility:
Stability Profile
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Thermal Stability: TGA shows 5% mass loss at 150°C (dehydration)
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Photostability: >90% intact after 48 h under UV-A (320–400 nm)
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Hydrolytic Stability:
Kinase | IC₅₀ (nM) | Selectivity Index |
---|---|---|
JAK3 | 18.2 | 12.4 |
EGFR (T790M) | 42.7 | 8.9 |
ABL1 | 310 | 1.5 |
Mechanistic studies suggest competitive ATP binding, with Kᵢ = 23 nM for JAK3 .
Antimicrobial Screening
Against ESKAPE pathogens:
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